molecular formula C22H15ClFN3O2 B2909130 N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide CAS No. 1808408-32-3

N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B2909130
CAS No.: 1808408-32-3
M. Wt: 407.83
InChI Key: UUYXTBGJAQAAPO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide is a synthetic acrylamide derivative characterized by a chloro-fluorophenyl group at the N-terminus and a cyano-substituted propenamide backbone linked to a 4-(pyridin-4-ylmethoxy)phenyl substituent. Its synthesis typically involves multi-step reactions, including substitution, reduction, and condensation, as outlined in related methodologies (e.g., ). The compound’s molecular weight is approximately 423.87 g/mol, with the pyridin-4-ylmethoxy group contributing to moderate polarity and solubility in organic solvents.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-20-12-18(3-6-21(20)24)27-22(28)17(13-25)11-15-1-4-19(5-2-15)29-14-16-7-9-26-10-8-16/h1-12H,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYXTBGJAQAAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anti-cancer properties and modulation of various biological pathways. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro-fluoro phenyl group, a cyano group, and a pyridinyl methoxy phenyl moiety. The unique arrangement of these functional groups contributes to its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Anti-inflammatory Effects
    • In addition to its anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines, contributing to a reduction in inflammation.

Data Tables

Biological ActivityExperimental ModelIC50 Value (µM)Reference
Anticancer (HCT116)In vitro15
Anticancer (MCF7)In vitro20
Anti-inflammatoryLPS-stimulated cells25

Case Studies

  • Case Study 1: Anticancer Effects on HCT116 Cells
    • A study conducted on HCT116 human colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 15 µM, indicating potent activity against this cell line.
  • Case Study 2: Mechanistic Insights
    • Further investigation into the mechanism revealed that the compound triggers apoptosis through the activation of caspases 3 and 9, confirming its role as an apoptosis-inducing agent in cancer therapy.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. The following findings highlight the ongoing research efforts:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, making it more accessible for biological testing.
  • Structure-Activity Relationship (SAR) : Studies are ongoing to elucidate the relationship between structural modifications and biological activity, aiming to identify more potent analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acrylamide derivatives with structural variations in aromatic substituents and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences vs. Target Compound Reference
Target Compound : N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide Pyridin-4-ylmethoxy phenyl, chloro-fluorophenyl, cyanoacrylamide ~423.87 Reference compound for comparison. N/A
N-(3-chloro-4-fluorophenyl)-2-cyano-3-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enamide () Pyrazolo-pyridine core instead of pyridylmethoxy phenyl 327.33 Reduced polarity due to pyrazolo-pyridine; potential for altered binding kinetics.
XCT790 (): (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide Trifluoromethyl thiadiazole group, bis-CF3 benzyloxy substituent ~592.35 Higher lipophilicity and steric bulk; likely enhanced metabolic stability.
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide () Isobutylphenyl substituent, lacks cyano group 331.81 Simplified structure with increased hydrophobicity; may reduce target specificity.
(E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide () Nitrophenyl group, dichloro-benzyloxy substituent ~500.78 Electron-deficient nitro group; potential for reactive byproducts or toxicity.

Key Findings :

Backbone Similarities :

  • All compounds share the acrylamide (prop-2-enamide) core, critical for hydrogen bonding with biological targets.
  • The chloro-fluorophenyl group in the target compound and analogs (e.g., ) suggests a conserved pharmacophore for receptor interaction.

Steric Effects: Bulkier substituents (e.g., trifluoromethyl thiadiazole in XCT790) may hinder binding to compact active sites but improve metabolic stability .

Synthetic Accessibility: The target compound’s synthesis aligns with methods described for intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, which involves substitution and condensation reactions (). In contrast, analogs with complex heterocycles (e.g., pyrazolo-pyridine in ) require specialized coupling steps.

Biological Implications: The pyridin-4-ylmethoxy group in the target compound may engage in π-π stacking or hydrogen bonding with enzymes, a feature absent in simpler analogs (e.g., ). Cyano groups in all compounds likely enhance electrophilicity, promoting covalent binding to cysteine residues in kinase targets.

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